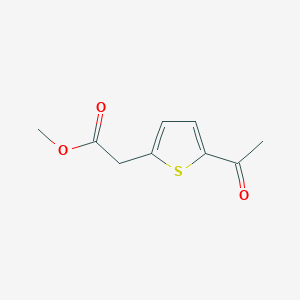
N-Benzyl-4-bromo-2-methyl-benzamide
Overview
Description
N-Benzyl-4-bromo-2-methyl-benzamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, where the benzyl group is substituted at the nitrogen atom, and the benzene ring is substituted with a bromine atom at the fourth position and a methyl group at the second position
Mechanism of Action
Target of Action
A similar compound, n-benzylbenzamide, has been reported to inhibit the activity of tyrosinase , an enzyme that catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin.
Mode of Action
It’s known that n-bromosuccinimide (nbs), a compound structurally similar to n-benzyl-4-bromo-2-methyl-benzamide, undergoes a free radical reaction . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
Based on the known action of n-benzylbenzamide on tyrosinase , it can be inferred that this compound may influence the melanin synthesis pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-4-bromo-2-methyl-benzamide can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-methylbenzoic acid with benzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding this compound after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-bromo-2-methyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of N-Benzyl-4-azido-2-methyl-benzamide or N-Benzyl-4-thiocyanato-2-methyl-benzamide.
Reduction: Formation of N-Benzyl-4-bromo-2-methyl-benzylamine.
Oxidation: Formation of N-Benzyl-4-bromo-2-carboxybenzamide.
Scientific Research Applications
N-Benzyl-4-bromo-2-methyl-benzamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromo-benzamide: Lacks the methyl group at the second position.
N-Benzyl-2-methyl-benzamide: Lacks the bromine atom at the fourth position.
N-Benzyl-4-chloro-2-methyl-benzamide: Substitutes chlorine for bromine at the fourth position.
Uniqueness
N-Benzyl-4-bromo-2-methyl-benzamide is unique due to the presence of both the bromine atom and the methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it distinct from its analogs.
Properties
IUPAC Name |
N-benzyl-4-bromo-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-9-13(16)7-8-14(11)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJKESWTFXEZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)


![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)


![2-chloro-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B1452511.png)
![2-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1452514.png)






